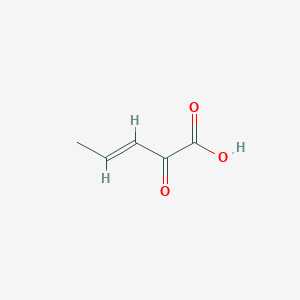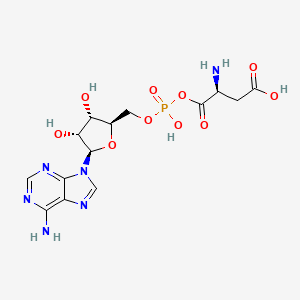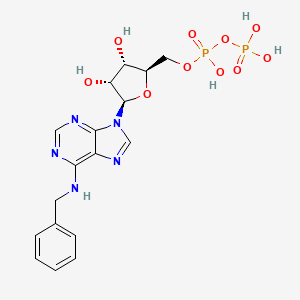
N6-Benzyl adenosine-5'-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoethyl malonic acid, also known as ethyl hydrogen malonate, is an organic compound with the formula C5H8O4. It is a half-ester of malonic acid and is commonly used as a building block in organic synthesis. This compound is particularly valuable in the synthesis of pharmaceuticals and other fine chemicals due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monoethyl malonic acid can be synthesized through the selective monohydrolysis of diethyl malonate. This process involves the partial hydrolysis of diethyl malonate using a base such as potassium hydroxide. The reaction is typically carried out in an aqueous medium with a co-solvent like acetonitrile to enhance solubility and reaction efficiency .
Industrial Production Methods
On an industrial scale, the production of monoethyl malonic acid follows a similar approach but is optimized for large-scale reactions. The process involves the use of environmentally benign conditions, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents. This method ensures high yields and near 100% purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Monoethyl malonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Decarboxylation: Loses a carbon dioxide molecule upon heating.
Halogenation: Reacts with halogens like iodine and bromine.
Common Reagents and Conditions
Esterification: Typically involves alcohols and an acid catalyst.
Amidation: Involves amines and a dehydrating agent.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Halogenation: Uses halogens in an aqueous medium.
Major Products Formed
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Carbon Dioxide: Released during decarboxylation.
Halogenated Compounds: Formed from halogenation reactions.
Applications De Recherche Scientifique
Monoethyl malonic acid is widely used in scientific research due to its versatility:
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of monoethyl malonic acid involves its reactivity as a carboxylic acid derivative. It can form enolates, which are nucleophilic and can participate in various carbon-carbon bond-forming reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A di-ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another di-ester, often used interchangeably with diethyl malonate.
Malonic Acid: The parent compound, used in the synthesis of its esters and other derivatives.
Uniqueness
Monoethyl malonic acid is unique due to its half-ester structure, which provides a balance between reactivity and stability. This makes it particularly useful in selective synthetic applications where full esters or diesters may not be suitable .
Propriétés
Formule moléculaire |
C17H21N5O10P2 |
|---|---|
Poids moléculaire |
517.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H21N5O10P2/c23-13-11(7-30-34(28,29)32-33(25,26)27)31-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
MRHGMAGSDAQUFH-LSCFUAHRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,8R)-8-Benzyl-2-(4-bromobenzyl)-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10778328.png)
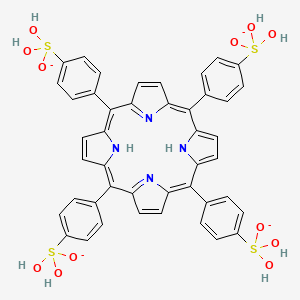

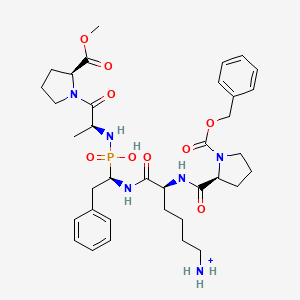

![(4S)-5-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-4-[[(2S)-2-[[(3R)-4-cyclohexyl-2-oxo-3-(phenylmethoxycarbonylamino)butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10778354.png)


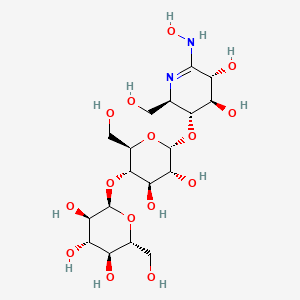
![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)
